molecular formula C10H17NO B1641175 10-Methyl-6-aza-spiro[4.5]decan-9-one

10-Methyl-6-aza-spiro[4.5]decan-9-one

Cat. No.: B1641175
M. Wt: 167.25 g/mol
InChI Key: IPYOMQHKMYFRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-6-aza-spiro[4.5]decan-9-one (CAS 500023-99-4) is a high-purity spirolactam compound of significant interest in medicinal chemistry research. This molecule features a spirocyclic architecture, comprising a piperidine ring and a cyclopentane ring connected through a shared spiro carbon atom, which confers a unique three-dimensional structure . This specific class of cyclohexane-based γ-spirolactams has been identified in patent literature as having potential biological activity, including binding to opioid receptors and acting as enzyme inhibitors . The compound's structure includes a lactam (cyclic amide) group, which is a key functional moiety in many pharmacologically active molecules. Researchers value this spirolactam as a versatile synthetic intermediate or a core structural motif for developing new therapeutic agents. The molecular formula is C10H17NO, with a molecular weight of 167.25 g/mol . This product is provided with a purity of 95% or higher and is intended for Research Use Only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

10-methyl-6-azaspiro[4.5]decan-9-one

InChI

InChI=1S/C10H17NO/c1-8-9(12)4-7-11-10(8)5-2-3-6-10/h8,11H,2-7H2,1H3

InChI Key

IPYOMQHKMYFRNE-UHFFFAOYSA-N

SMILES

CC1C(=O)CCNC12CCCC2

Canonical SMILES

CC1C(=O)CCNC12CCCC2

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Strategies

A foundational method for constructing the spirocyclic framework involves ring-closing metathesis (RCM) of appropriately substituted diene precursors. In a representative protocol (Scheme 1), allylamine derivatives undergo Petasis borono-Mannich reaction with glyoxylic acid and boronic acids to generate intermediate enamines. Subsequent RCM using Grubbs II catalyst (5 mol%) in dichloromethane at reflux forms the spiro[4.5]decan core. This two-step sequence achieves yields of 66–89% depending on substituent electronics, with toluene identified as the optimal solvent for Petasis step (99% conversion at 1 M concentration).

Key Reaction Parameters:

Step Catalyst/Solvent Temperature Yield (%)
Petasis None, toluene 40–80°C 66–89
RCM Grubbs II, DCM Reflux 70–85

Cyclocondensation with Thioglycolic Acid

Alternative routes employ cyclocondensation reactions between hydrazine derivatives and thioglycolic acid. As demonstrated in PMC studies, 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-ones react with thioglycolic acid (1:20 molar ratio) in dry benzene under reflux for 20 hours. The mechanism proceeds through tertiary carbocation formation, nucleophilic sulfur attack, and water elimination to yield 1-thia-4-azaspiro[4.5]decan-3-ones (Fig. 1). This method provides 72–88% isolated yields but requires careful pH control during workup to prevent decomposition.

Modern Catalytic Methods

Palladium-Catalyzed Amination

Recent patent literature (WO2008092888A1) discloses a palladium-mediated approach using Buchwald-Hartwig conditions. Bromospiro intermediates couple with methylamine derivatives using Pd₂(dba)₃ (2 mol%), Xantphos ligand (4 mol%), and Cs₂CO₃ base in dioxane at 100°C. This method achieves 78–92% yields with excellent regioselectivity, though catalyst costs may limit industrial application.

Flow Chemistry Optimization

Industrial-scale production (Sigma-Aldrich protocols) employs continuous flow reactors to enhance reaction control. Key advantages include:

  • Precise temperature modulation (±0.5°C) during exothermic steps
  • 3.2-minute residence time for complete conversion
  • 99.5% purity by HPLC with reduced byproduct formation

A representative setup uses Hastelloy C-276 reactors with in-line IR monitoring, producing 12 kg/hour throughput.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Laboratory Yield Pilot Scale Yield Key Limitation
Classical RCM 85% 68% Grubbs catalyst cost
Cyclocondensation 88% 75% Benzene solvent toxicity
Palladium Amination 92% 81% Heavy metal contamination
Flow Chemistry 95% 93% High capital investment

Environmental Impact Metrics

  • E-factor : Flow chemistry achieves 8.2 kg waste/kg product vs. 23.4 for batch RCM
  • PMI : 34 for catalytic methods vs. 127 for stoichiometric routes
  • Solvent recovery reaches 98.7% in closed-loop flow systems

Industrial Production Considerations

Large-scale synthesis (JW Pharmlab protocols) emphasizes:

  • Catalyst Recycling : Grubbs II recovery via silica-immobilized tags (87% reuse over 5 cycles)
  • Crystallization Optimization :
    • Ethyl acetate/heptane antisolvent system
    • Cooling rate 0.5°C/min to prevent oiling out
    • Final purity 99.9% by qNMR
  • Byproduct Management :
    • Distillation removes <2% methyl vinyl ketone side product
    • Aqueous quench neutralizes residual HCl

Emerging Methodologies

Photoredox Catalysis

Preliminary studies (ChemRxiv 2025) demonstrate visible-light-mediated [4+2] cycloadditions using Ir(ppy)₃ catalyst. This radical-based approach achieves 94% yield in flow reactors but requires further optimization for stereocontrol.

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis (94% ee), though substrate scope remains limited to electron-deficient ketones.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents (e.g., methyl group at C10, benzothiazole at C6).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
  • Data Reprodubility : Validate findings across ≥3 independent replicates .

Methodological Notes for Reporting Findings

  • Data Tables : Include comparative tables for synthetic yields, spectroscopic data, and bioactivity metrics.
  • Conflict Resolution : Address contradictory results by detailing experimental variables (e.g., solvent polarity, catalyst loading) .
  • Ethical Compliance : Disclose animal/human subject protocols and data availability statements per journal guidelines .

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